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Compound of Interest

Compound Name: 1-Propanol-3,3,3-d3

Cat. No.: B121249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-propanol-3,3,3-d3, a deuterated

isotopologue of 1-propanol. It covers its chemical structure, physicochemical properties, a

detailed synthesis protocol, and its applications, particularly within the realms of analytical

chemistry and pharmaceutical development.

Structural Formula and Physicochemical Properties
1-Propanol-3,3,3-d3, also known by its IUPAC name 3,3,3-trideuteriopropan-1-ol, is a form of

1-propanol where the three hydrogen atoms on the terminal methyl group (C3) have been

replaced by deuterium atoms.[1] This isotopic substitution imparts a higher molecular weight

without significantly altering the chemical properties of the molecule, making it an ideal tracer

and internal standard. The linear formula is often written as CD₃CH₂CH₂OH.[2][3]

Below is a diagram illustrating the molecular structure of 1-propanol-3,3,3-d3.

Structural Formula of 1-Propanol-3,3,3-d3

CD₃ CH₂ CH₂ OH

Click to download full resolution via product page

Structural Formula of 1-Propanol-3,3,3-d3

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b121249?utm_src=pdf-interest
https://www.benchchem.com/product/b121249?utm_src=pdf-body
https://www.benchchem.com/product/b121249?utm_src=pdf-body
https://www.ch.ic.ac.uk/local/organic/0405Expt5.pdf
http://www.orgsyn.org/demo.aspx?prep=CV7P0530
https://www.masterorganicchemistry.com/2023/02/03/lialh4-lithium-aluminum-hydride/
https://www.benchchem.com/product/b121249?utm_src=pdf-body
https://www.benchchem.com/product/b121249?utm_src=pdf-body-img
https://www.benchchem.com/product/b121249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Physicochemical Properties
The key quantitative data for 1-propanol-3,3,3-d3 are summarized in the table below for easy

reference and comparison.

Property Value Reference(s)

IUPAC Name 3,3,3-trideuteriopropan-1-ol [1]

CAS Number 61844-01-7 [1][2][3]

Molecular Formula
C₃D₃H₅O (commonly written

as C₃H₈O)
[1][4]

Linear Formula CD₃CH₂CH₂OH [2][3]

Molecular Weight 63.11 g/mol [1][2][3]

Isotopic Purity Typically ≥99 atom % D [2][3]

Appearance Clear, colorless liquid

Melting Point -127 °C [2][3][4]

Boiling Point 97 °C [2][3][4]

Density 0.840 g/mL at 25 °C [2][3][4]

Flash Point 22 °C (71.6 °F) - closed cup [2][3]

Spectroscopic Data Highlights
The primary analytical distinction between 1-propanol and its d3 isotopologue lies in their

spectroscopic signatures.

¹H NMR: The proton NMR spectrum is significantly simplified. The characteristic triplet of the

C3 methyl group (around 0.9 ppm in 1-propanol) is absent. The signal for the C2 methylene

protons (around 1.6 ppm) appears as a triplet due to coupling only with the C1 protons,

rather than the multiplet seen in the non-deuterated form.

¹³C NMR: In the carbon NMR spectrum, the signal for C3 is still present but exhibits a C-D

coupling, resulting in a multiplet (typically a septet). This signal is often of lower intensity
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compared to the protonated carbons.

Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at a

mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled 1-propanol, confirming

the incorporation of three deuterium atoms.[2][3]

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency

(around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000

cm⁻¹).

Experimental Protocol: Synthesis
A common and effective method for synthesizing 1-propanol-3,3,3-d3 is the reduction of a

corresponding ester, such as ethyl propionate-3,3,3-d3, using a strong reducing agent like

lithium aluminum hydride (LiAlH₄).

Reaction: CD₃CH₂COOCH₂CH₃ + LiAlH₄ → CD₃CH₂CH₂OH + CH₃CH₂OH

Methodology: Reduction of Ethyl Propionate-3,3,3-d3
Disclaimer: This protocol is a representative example adapted from established procedures

for LiAlH₄ reductions and should only be performed by trained chemists in a controlled

laboratory setting with appropriate safety measures.[1][2][3]

Materials & Equipment:

Ethyl propionate-3,3,3-d3 (starting material)

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

10% Sulfuric Acid or 15% Sodium Hydroxide solution

Anhydrous sodium sulfate (Na₂SO₄)

Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer,

heating mantle

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV7P0530
https://www.masterorganicchemistry.com/2023/02/03/lialh4-lithium-aluminum-hydride/
https://www.benchchem.com/product/b121249?utm_src=pdf-body
https://www.ch.ic.ac.uk/local/organic/0405Expt5.pdf
http://www.orgsyn.org/demo.aspx?prep=CV7P0530
https://www.masterorganicchemistry.com/2023/02/03/lialh4-lithium-aluminum-hydride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrogen or Argon gas supply for inert atmosphere

Ice bath

Procedure:

Apparatus Setup: An oven-dried, 250 mL three-necked flask is equipped with a magnetic

stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry

nitrogen gas to ensure an inert atmosphere.

Reagent Preparation: In the flask, a suspension of LiAlH₄ (e.g., 1.5 molar equivalents

relative to the ester) in anhydrous diethyl ether (e.g., 50 mL) is prepared under a nitrogen

atmosphere. The suspension is cooled to 0 °C using an ice bath.

Addition of Ester: Ethyl propionate-3,3,3-d3 (1.0 molar equivalent) is dissolved in

anhydrous diethyl ether (e.g., 25 mL) and added to the dropping funnel. This solution is

then added dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the

temperature at 0 °C.

Reaction: After the addition is complete, the ice bath is removed, and the mixture is

allowed to warm to room temperature. It is then gently heated to reflux for 1-2 hours to

ensure the reaction goes to completion.

Quenching (Workup): The flask is cooled back to 0 °C in an ice bath. The excess LiAlH₄ is

quenched by the slow, cautious, dropwise addition of water (X mL), followed by 15%

aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the

number of grams of LiAlH₄ used. This procedure (Fieser workup) is designed to produce a

granular precipitate that is easy to filter.

Isolation: The resulting white precipitate (lithium and aluminum salts) is removed by

filtration. The filter cake is washed thoroughly with additional diethyl ether.

Purification: The combined ether filtrates are dried over anhydrous sodium sulfate. The

solvent is then removed by rotary evaporation. The resulting crude 1-propanol-3,3,3-d3
can be further purified by fractional distillation to yield the final product.
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The primary utility of 1-propanol-3,3,3-d3 stems from its nature as a stable isotope-labeled

(SIL) compound.

Internal Standard for Quantitative Analysis: In bioanalytical mass spectrometry (LC-MS),

deuterated compounds are considered the "gold standard" for internal standards.[1] Because

1-propanol-3,3,3-d3 is chemically identical to its non-deuterated counterpart, it co-elutes

during chromatography and experiences similar matrix effects and ionization suppression.[2]

However, it is easily distinguished by its higher mass. By adding a known quantity to a

sample, it allows for highly accurate and precise quantification of the unlabeled analyte,

correcting for variations during sample preparation and analysis.

Mechanistic Studies in Drug Metabolism: Deuterated compounds are invaluable for studying

the mechanisms of drug metabolism. If a drug candidate contains a propanol moiety that is

metabolized, using the d3-labeled version can help elucidate the metabolic pathway. The

"kinetic isotope effect" (a slower rate of reaction for the C-D bond compared to the C-H bond)

can be used to determine if the cleavage of a C-H bond at that position is a rate-limiting step

in the metabolic process.

Pharmacokinetic (PK) Studies: In "absolute bioavailability" studies, an intravenous (IV) dose

of the SIL-labeled drug can be administered simultaneously with an oral dose of the

unlabeled drug. By using LC-MS/MS to analyze blood samples over time, researchers can

distinguish between the two forms and precisely determine the fraction of the oral dose that

reaches systemic circulation.

Mandatory Visualization: Workflow for a Quantitative
Bioanalytical Assay
The following diagram illustrates a typical workflow where 1-propanol-3,3,3-d3 is used as an

internal standard in a drug development context.
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Workflow for Use as an Internal Standard

Sample Preparation

Analysis

Data Processing
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Inject
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Safety Information
1-Propanol-3,3,3-d3 shares the same hazards as 1-propanol. It is a flammable liquid and can

cause serious eye damage and drowsiness.

Signal Word: Danger[2][3][4]

GHS Hazard Statements:

H225: Highly flammable liquid and vapor.[1][4]

H318: Causes serious eye damage.[1][4]

H336: May cause drowsiness or dizziness.[1][4]

Precautions: Standard laboratory precautions for handling flammable and corrosive organic

solvents should be followed, including use in a well-ventilated fume hood, and wearing

appropriate personal protective equipment (gloves, safety glasses).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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